molecular formula C17H20N2O5S B464039 4,5-Dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide CAS No. 433319-31-4

4,5-Dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide

Cat. No.: B464039
CAS No.: 433319-31-4
M. Wt: 364.4g/mol
InChI Key: ZDCFIZWPIKIQSM-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4,5-trimethoxybenzoic acid with 4,5-dimethylthiophene-3-carboxylic acid, followed by amide formation . The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

4,5-Dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Mechanism of Action

The mechanism of action of 4,5-Dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dimethyl-2-(3,4,5-trimethoxybenzamido)thiophene-3-carboxamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its trimethoxybenzamido moiety, in particular, contributes to its distinct reactivity and potential therapeutic applications .

Properties

IUPAC Name

4,5-dimethyl-2-[(3,4,5-trimethoxybenzoyl)amino]thiophene-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S/c1-8-9(2)25-17(13(8)15(18)20)19-16(21)10-6-11(22-3)14(24-5)12(7-10)23-4/h6-7H,1-5H3,(H2,18,20)(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDCFIZWPIKIQSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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